2-[(benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C14H21BO2S and a molecular weight of 264.19 g/mol . This compound is characterized by the presence of a benzylsulfanyl group attached to a dioxaborolane ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzyl mercaptan with a suitable boronic ester precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various aryl or vinyl derivatives, depending on the coupling partner used.
Scientific Research Applications
2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile compound with applications in several fields:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. The benzylsulfanyl group can also undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further react to form more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane: Similar structure but with a phenylmethyl group instead of a benzylsulfanyl group.
Uniqueness
This structural feature differentiates it from other boronic acid derivatives and enhances its versatility in organic synthesis .
Properties
CAS No. |
1971085-82-1 |
---|---|
Molecular Formula |
C14H21BO2S |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
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